2,5-Dimethyl-3,6-diisopropylpyrazine
Description
Systematic Nomenclature and Molecular Formula
2,5-Dimethyl-3,6-diisopropylpyrazine is the systematic IUPAC name for this compound, reflecting the positions of its methyl and isopropyl groups on the pyrazine ring. The molecular formula, C₁₂H₂₀N₂ , corresponds to a monocyclic structure with two nitrogen atoms at the 1 and 4 positions. The compound is alternatively identified by its CAS registry numbers: 690632-77-0 (primary) and 30590-92-2 (synonym).
The structural configuration features methyl groups at the 2 and 5 positions and isopropyl groups at the 3 and 6 positions, creating a symmetrical arrangement. This symmetry contributes to its stability and influences its interaction with solvents and other chemicals.
Physicochemical Characterization
Boiling and Melting Point Profiles
This compound exhibits a boiling point of 252–253°C at standard atmospheric pressure (760 mmHg). This high boiling point aligns with its molecular weight (192.30 g/mol) and the presence of nonpolar alkyl groups, which enhance van der Waals interactions. Melting point data are not explicitly reported in available literature, suggesting the compound may remain liquid or amorphous at room temperature under typical storage conditions.
Solubility and Partition Coefficients
While direct solubility measurements in water or organic solvents are unavailable, the estimated logP (octanol-water partition coefficient) of 2.83 indicates preferential solubility in nonpolar media. This value, derived from computational models, implies that the compound is 600–700 times more soluble in octanol than in water, classifying it as lipophilic. Such properties make it suitable for applications requiring compatibility with organic matrices, such as fragrance formulations or polymer additives.
Vapor Pressure and Volatility Analysis
The vapor pressure of this compound at 25°C is 0.032 mmHg , indicating low volatility under ambient conditions. This property, combined with a flash point of 94.6°C (202°F), suggests that the compound is unlikely to pose significant inhalation hazards or flammability risks in standard laboratory or industrial settings. The high boiling point further corroborates its stability during high-temperature processes.
Properties
CAS No. |
30590-92-2 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,5-dimethyl-3,6-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C12H20N2/c1-7(2)11-9(5)14-12(8(3)4)10(6)13-11/h7-8H,1-6H3 |
InChI Key |
JXTZDCLXNAWYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(C)C)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of 2,5-dimethyl-3,6-diisopropylpyrazine with analogous compounds:
Key Observations :
- Substituent Bulk : The diisopropyl groups in the target compound increase steric hindrance, reducing volatility compared to ethyl or methyl derivatives .
- Polarity : Methoxy-substituted pyrazines (e.g., 3-methoxy-2,5-dimethylpyrazine) exhibit higher polarity, influencing solubility and interaction with olfactory receptors .
Sensory and Flavor Profiles
Pyrazines contribute to aroma through Maillard reactions and thermal degradation of amino acids and sugars . Substitution patterns critically define their sensory properties:
- This compound: Likely exhibits earthy, nutty, or woody notes due to bulky isopropyl groups. Similar compounds like 2,5-dimethyl-3-propylpyrazine () are described as having "roasted" aromas, but the larger isopropyl groups may intensify these characteristics.
- 2-Ethyl-3,6-dimethylpyrazine : Imparts roasted hazelnut and caramel notes, commonly found in coffee and roasted meats .
- 2,5-Dimethylpyrazine : Associated with popcorn-like and nutty aromas, frequently detected in thermally processed foods.
Research Findings and Challenges
- Synthetic Challenges: Bulky substituents complicate synthesis. highlights the use of palladium catalysts and organotin reagents for complex pyrazines, but scalability remains a hurdle.
- Interaction with Melanoidins: Pyrazines like 2,3-diethyl-5-methylpyrazine bind to coffee melanoidins via π-π interactions, altering aroma release . The target compound’s steric bulk may reduce such interactions, enhancing aroma persistence.
- Natural Occurrence : Unlike HDMF and simpler pyrazines, diisopropyl-substituted pyrazines are rarely reported in natural systems, suggesting synthetic or specialized biosynthetic origins .
Preparation Methods
Chemical Synthesis via Diketone-Amine Condensation
The most widely employed chemical route for pyrazine synthesis involves the condensation of 1,2-diketones with amines or diamines under basic or acidic conditions . For 2,5-dimethyl-3,6-diisopropylpyrazine, this method requires strategic selection of precursors to install methyl and isopropyl groups. A plausible pathway involves reacting 3,4-diisopropylhexane-2,5-dione with methylamine in the presence of a base such as potassium tert-butoxide (Figure 1A). The reaction proceeds via nucleophilic attack of the amine on the carbonyl groups, followed by cyclization and dehydration to form the pyrazine core .
Reaction Conditions and Optimization
-
Catalyst : Tertiary bases (e.g., tert-BuOK) enhance deprotonation and accelerate cyclization .
-
Yield : Typical yields for analogous alkylated pyrazines range from 50% to 70% .
A key challenge lies in sourcing the asymmetrically substituted diketone precursor. Alternative approaches include stepwise alkylation of a preformed pyrazine core. For example, 2,5-dimethylpyrazine can undergo Friedel-Crafts alkylation with isopropyl bromide using AlCl₃ as a catalyst. However, this method risks over-alkylation and requires stringent temperature control (0–5°C) .
Chemo-Enzymatic Approaches Using Aminotransferases
Enzymatic methods offer regioselective control for introducing substituents. Turner et al. demonstrated the use of (S)-selective aminotransferase (ATA-113) to convert 1,2-diketones to α-aminoketones, which dimerize oxidatively to form pyrazines . For this compound, this approach could involve:
-
Enzymatic Amination : ATA-113 catalyzes the transamination of 3-isopropylpentane-2,4-dione using isopropylamine as the donor, yielding 3-amino-4-isopropylpentan-2-one .
-
Oxidative Dimerization : The aminoketone undergoes spontaneous dimerization in aqueous buffer or organic solvent, forming the pyrazine backbone .
Advantages :
-
Stereochemical Control : ATA-113 avoids racemization, though chirality is irrelevant in the final aromatic product .
-
Moderate Yields : Reported yields for symmetric pyrazines (e.g., 2,5-dimethylpyrazine) reach 65% .
Limitations :
Bio-Based Synthesis via Microbial Pathways
Microbial production of alkylpyrazines leverages endogenous pathways in bacteria such as Bacillus subtilis and Corynebacterium glutamicum. These organisms synthesize pyrazines from amino acids (e.g., leucine, valine) through acetoin-mediated pathways (Figure 1D) . For this compound, metabolic engineering could involve:
-
Precursor Feeding : Supplementing cultures with D,L-isopropylamine to divert acetoin (3-hydroxybutan-2-one) toward isopropyl-substituted aminoketones .
-
Enzyme Engineering : Modifying thiamine diphosphate (ThDP)-dependent lyases to accept isopropyl-containing substrates .
Case Study :
-
Serratia marcescens 3B2 produces 2,5-dimethylpyrazine from L-threonine via aminoacetone intermediates . Introducing isopropyltransferase enzymes could enable C3 and C6 isopropylation.
Challenges :
Esterification and Functional Group Interconversion
Diisopropyl pyrazine-2,5-dicarboxylate, synthesized via acid-catalyzed esterification of pyrazinedicarboxylic acid with isopropanol , serves as a potential intermediate. Reduction of the ester groups to alkyl chains could yield this compound:
-
Esterification : Refluxing pyrazinedicarboxylic acid with excess isopropanol and H₂SO₄ yields the diester (85% yield) .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces esters to alcohols, followed by dehydration to alkenes and hydrogenation to isopropyl groups.
Reaction Parameters :
Comparative Analysis of Synthesis Routes
Key Insights :
Q & A
Basic: What are optimized synthetic routes for 2,5-Dimethyl-3,6-diisopropylpyrazine, and how can reaction yields be improved?
Methodological Answer:
The synthesis of alkylated pyrazines typically involves condensation reactions between diaminopropane derivatives and diketones. For example, 2-ethyl-3,5/6-dimethylpyrazine isomers were synthesized using 1,2-diaminopropane and 2,3-pentanedione under controlled conditions, yielding dihydropyrazine intermediates that require oxidation to the aromatic form . To improve yields:
- Use inert atmospheres (N₂/Ar) to minimize oxidation side reactions.
- Optimize solvent polarity (e.g., ethanol or DMF) to enhance reactant solubility.
- Employ catalytic agents like acetic acid to accelerate cyclization.
- Purify via fractional distillation or column chromatography to isolate isomers (e.g., 3,5- vs. 3,6-substitution patterns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
